1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine
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Overview
Description
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3,4-dimethyl-5-nitrobenzenesulfonyl group
Preparation Methods
The synthesis of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine typically involves the reaction of 3,4-dimethyl-5-nitrobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: It is used in the development of advanced materials with specific properties.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function.
Comparison with Similar Compounds
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)pyrrolidine can be compared with other similar compounds such as:
1-(3,4-Dimethylbenzenesulfonyl)pyrrolidine: Lacks the nitro group, resulting in different reactivity and applications.
1-(3,4-Dimethyl-5-nitrobenzenesulfonyl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring, leading to variations in biological activity and chemical properties.
Properties
IUPAC Name |
1-(3,4-dimethyl-5-nitrophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-9-7-11(8-12(10(9)2)14(15)16)19(17,18)13-5-3-4-6-13/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOGSLJNNJNNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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